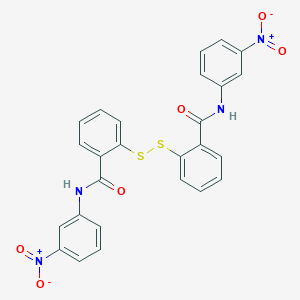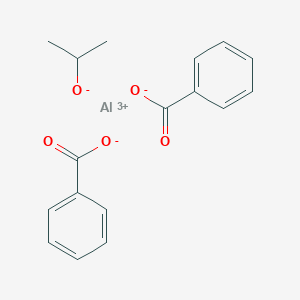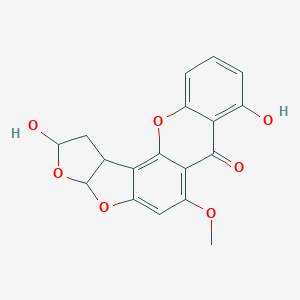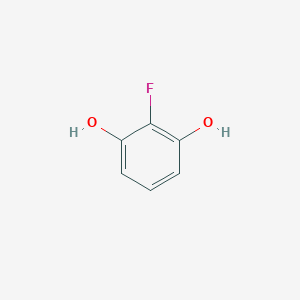
2-Fluororesorcinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Fluororesorcinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds and dyes.
Biology: Its derivatives are employed in the development of fluorescent probes for biological imaging.
Industry: Used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluororesorcinol can be achieved through several methods. One common approach involves the fluorination of resorcinol using hydrogen fluoride or hydrofluoric acid . Another method includes the reaction of (polyfluoro)nitrobenzenes with sodium methoxide, followed by reduction, hydrodediazoniation, and demethylation . Additionally, direct fluorination of 1,3-dimethoxybenzene with trifluoromethyl hypofluorite, followed by demethylation, is also employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination reactions. The choice of fluorinating agents and reaction conditions is crucial to ensure high yield and purity. The use of trifluoromethyl hypofluorite in Freon I at low temperatures has been reported to be effective for industrial-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluororesorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Nucleophilic substitution reactions are common due to the presence of the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and other nucleophiles are used under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 2-fluororesorcinol involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant or prooxidant, depending on the context . The phenolic groups in this compound can donate electrons or hydrogen atoms, leading to the formation of reactive oxygen species (ROS) which can have beneficial or toxic effects .
Comparaison Avec Des Composés Similaires
Resorcinol: The parent compound, lacking the fluorine atom.
4-Fluororesorcinol: Another fluorinated derivative with the fluorine atom at the fourth position.
2,4-Difluororesorcinol: Contains two fluorine atoms at the second and fourth positions.
Uniqueness: 2-Fluororesorcinol is unique due to the specific positioning of the fluorine atom, which influences its reactivity and interaction with other molecules. This positioning can enhance its stability and photostability, making it a valuable compound in various applications .
Propriétés
IUPAC Name |
2-fluorobenzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQVUPRGSFUGMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443304 |
Source


|
| Record name | 2-Fluororesorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103068-40-2 |
Source


|
| Record name | 2-Fluororesorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluororesorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of 2-fluororesorcinol in the development of fluorescent dyes?
A1: this compound is a key building block in the synthesis of fluorinated fluoresceins, also known as Oregon Green dyes []. These dyes possess several advantages over traditional fluorescein, including higher photostability, lower ionization pH (pKa 3.3-6.1 vs. 6.5 for fluorescein), and impressive quantum yields (0.85-0.97) []. These properties make fluorinated fluoresceins, derived from compounds like this compound, superior fluorescent dyes for biological applications, particularly as reporter molecules in biological systems [].
Q2: What is novel about the synthesis of this compound described in the research?
A2: The research presents a novel, regiospecific synthesis of this compound []. This method involves reacting (polyfluoro)nitrobenzenes with sodium methoxide, followed by a sequence of reduction, hydrodediazoniation, and demethylation []. This approach offers a straightforward route to this compound and its fluorinated analogs, simplifying the production of these valuable intermediates for fluorinated fluorescein synthesis [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
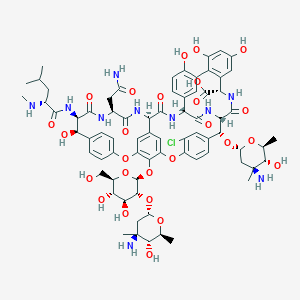

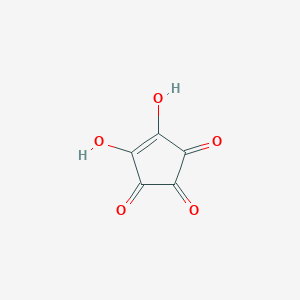
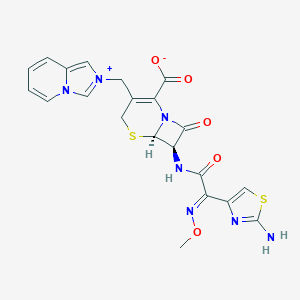
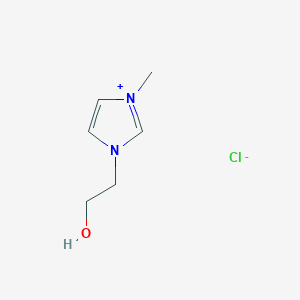
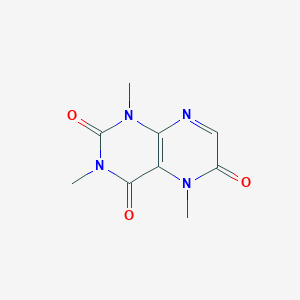
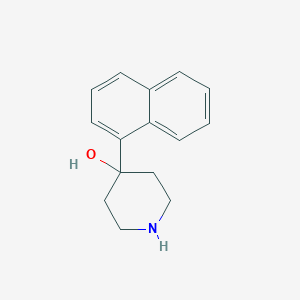

![[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide](/img/structure/B25680.png)
![Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)](/img/structure/B25681.png)

